2-Ethoxy-5-ethynylpyridine
Overview
Description
2-Ethoxy-5-ethynylpyridine is a derivative of pyridine . It has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Soil Nitrification Inhibition
2-Ethoxy-5-ethynylpyridine has been studied for its potential as a soil nitrification inhibitor. Research conducted by McCarty and Bremner (1990) in the Soil Science Society of America Journal showed that 2-ethynylpyridine, a related compound, is a potent inhibitor of nitrification in soil. This research indicated that 2-ethynylpyridine could be an effective fertilizer amendment for retarding nitrification of fertilizer nitrogen in soil, a significant application in agricultural science (McCarty & Bremner, 1990).
Chemical Synthesis and Reactions
2-Ethynylpyridine derivatives have been utilized in various chemical syntheses. For instance, Muragishi et al. (2017) in ACS Omega reported efficient hydrochlorination of 2-ethynylpyridines, indicating a method to enhance the electrophilicity of the ethynyl group in these compounds (Muragishi et al., 2017).
Biomedical Applications
In the field of bioconjugate chemistry, Frisch et al. (1996) synthesized thiol-reactive heterobifunctional reagents using 2-ethynylpyridine derivatives. These reagents have potential applications in coupling peptides to liposomes for immunization and other biomedical purposes (Frisch, Boeckler, & Schuber, 1996).
Material Science and Electronics
In the field of material science, 2-ethynylpyridine derivatives have been explored for their conductive properties. For instance, Gal and Choi (1993) in the Journal of Applied Polymer Science studied the electrical conductivity of iodine-doped poly(2-ethynylpyridine), revealing significant insights into the doping and dedoping behaviors of this material (Gal & Choi, 1993).
Molecular Studies
Hajam et al. (2021) in Polycyclic Aromatic Compounds conducted a comprehensive study on the molecular structure and properties of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a compound structurally similar to this compound. Their research encompassed vibrational frequency calculations and molecular docking studies, providing deep insights into the molecular characteristics of these types of compounds (Hajam et al., 2021).
Safety and Hazards
2-Ethynylpyridine, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If inhaled, one should move to fresh air and seek medical attention if symptoms occur .
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-5-ethynylpyridine It’s known that similar compounds interact with benzylic positions in chemical reactions .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to changes in the chemical structure. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
This compound: may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetic properties of This compound These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets can lead to changes in the chemical structure, which may have downstream effects .
Properties
IUPAC Name |
2-ethoxy-5-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-8-5-6-9(10-7-8)11-4-2/h1,5-7H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKWRRBEXLPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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